molecular formula C12H14BrFN2O B14897204 (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone

(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone

Cat. No.: B14897204
M. Wt: 301.15 g/mol
InChI Key: WHKUMTBLHKMPDK-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as vacuum-drying and freeze-drying are employed to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a possible drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (5-Bromo-2-fluorophenyl)(3-ethylpiperazin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(3-methylpiperazin-1-yl)methanone

Uniqueness

(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone is unique due to the specific combination of bromine, fluorine, and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H14BrFN2O/c1-8-7-16(5-4-15-8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3

InChI Key

WHKUMTBLHKMPDK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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